molecular formula C22H16FN3OS B2840155 N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide CAS No. 681268-74-6

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide

Cat. No.: B2840155
CAS No.: 681268-74-6
M. Wt: 389.45
InChI Key: SZGLKAMKABPVEN-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
  • N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide

Uniqueness

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide stands out due to its unique combination of a fluorophenyl group and a naphthalene carboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17FN4O3SC_{17}H_{17}FN_{4}O_{3}S. Its structure features a thieno[3,4-c]pyrazole moiety linked to a naphthalene carboxamide, which is significant for its interaction with biological targets.

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the following areas:

Antitumor Activity

Research has indicated that derivatives of thienopyrazole compounds exhibit significant antitumor properties. For instance, compounds similar to N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl] have shown inhibitory effects on various cancer cell lines through mechanisms involving the inhibition of key enzymes and pathways related to tumor growth.

Compound Target IC50 (µM) Cancer Cell Line
G857-0816BRAF(V600E)0.5A375
G857-0816EGFR1.2HCC827

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

Antibacterial and Antifungal Activity

This compound has shown moderate antibacterial activity against Gram-positive bacteria and promising antifungal activity against various phytopathogenic fungi.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorophenyl and thienopyrazole moieties have been explored to enhance potency and selectivity.

Key Findings in SAR Studies:

  • Fluorine Substitution : The presence of fluorine in the phenyl group increases lipophilicity and enhances binding affinity to target proteins.
  • Naphthalene Core : The naphthalene ring contributes to π-stacking interactions with biological targets, improving efficacy.
  • Amide Linkage : The carboxamide functional group plays a critical role in stabilizing the compound through hydrogen bonding with target enzymes.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry reported that a series of thienopyrazole derivatives exhibited potent antitumor activities against melanoma cell lines by targeting BRAF mutations .
  • Anti-inflammatory Mechanism : Another investigation demonstrated that thienopyrazole derivatives could significantly reduce LPS-induced inflammation in mouse models by downregulating NF-kB signaling pathways .
  • Antifungal Properties : Research on related pyrazole derivatives indicated strong antifungal activity against Fusarium solani, suggesting potential applications in agricultural settings .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3OS/c23-15-8-10-16(11-9-15)26-21(19-12-28-13-20(19)25-26)24-22(27)18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGLKAMKABPVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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